Z-DL-Phe(4-CL)-OH

概要

説明

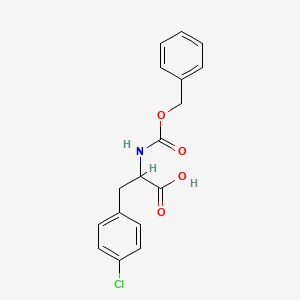

. It is structurally similar to phenylalanine, an essential amino acid, but with a chlorine atom substituted at the para position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Phe(4-CL)-OH typically involves the chlorination of DL-phenylalanine. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective substitution at the para position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions: Z-DL-Phe(4-CL)-OH can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can form this compound-N-oxide.

Reduction: this compound can form this compound-OH.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

科学的研究の応用

Z-4-chloro-DL-phenylalanine, also known as Z-DL-Phe(4-Cl)-OH, is a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development . This compound is utilized across various scientific disciplines, including pharmaceutical development, protein engineering, biochemical research, neuroscience studies, and analytical chemistry .

Pharmaceutical Development

Z-4-chloro-DL-phenylalanine serves as a building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders .

Protein Engineering

It is used to modify proteins to study the effects of amino acid substitutions on protein function, helping researchers understand protein interactions and stability .

Biochemical Research

The compound plays a role in studying metabolic pathways and enzyme activity, providing insights into biochemical processes that can lead to new therapeutic approaches . 4-Chloro-L-phenylalanine is a potent inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis. By inhibiting TPH, 4-Cl-Phe can effectively reduce serotonin levels, which has implications for studying mood disorders and epilepsy.

Neuroscience Studies

It is employed in research related to neurotransmitter function, helping scientists explore the mechanisms of action for various neuroactive compounds . Research indicates that this compound can influence behavioral and electrographic activity in animal models, particularly in studies involving epileptic Senegalese baboons (Papio papio). These studies have shown alterations in seizure activity and behavioral responses when serotonin synthesis is inhibited.

Analytical Chemistry

Z-4-chloro-DL-phenylalanine is used as a standard in chromatographic techniques, ensuring accurate quantification and analysis of related compounds in complex mixtures .

Serotonin Synthesis Inhibition

A study investigated the effects of 4-Cl-Phe on serotonin levels in rat models. The results indicated a significant decrease in serotonin concentrations in the brain following administration, suggesting potential applications in treating serotonin-related disorders.

Developmental Studies

In a study focusing on sea urchin embryos, 4-Chl-Phe was used to assess its impact on early development. The compound's effects on neurotransmitter system components were evaluated, revealing critical insights into the role of amino acids in embryonic development.

Human Exposure

Limited literature suggests that 4-Chl-Phe can be detected in human blood, indicating exposure through environmental or dietary sources. This finding emphasizes the need for further research into its metabolic pathways and potential health implications.

Safety and Regulations

作用機序

The mechanism by which Z-DL-Phe(4-CL)-OH exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may affect metabolic pathways and signaling cascades, leading to changes in cellular functions.

類似化合物との比較

Z-DL-Phe(4-CL)-OH is similar to other chlorinated phenylalanine derivatives, but its unique structural features set it apart:

Similar Compounds: 4-Chloro-L-phenylalanine, 4-Chloro-DL-phenylalanine methyl ester hydrochloride.

Uniqueness: The presence of the chlorine atom at the para position provides this compound with distinct chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

Z-DL-Phe(4-CL)-OH, also known as Z-DL-4-chlorophenylalanine, is a derivative of phenylalanine with significant implications in biological research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its synthesis, receptor interactions, and potential therapeutic applications.

This compound has the molecular formula , a melting point of approximately 138ºC, and a boiling point of 640.9ºC at 760 mmHg. The compound is synthesized through various chemical reactions involving phenylalanine derivatives, which allows for the introduction of the chlorinated phenyl group at the para position .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Opioid Receptor Binding

Recent studies have demonstrated that analogs incorporating this compound exhibit varied binding affinities to opioid receptors. For instance, compounds with similar structures show significant selectivity for the µ-opioid receptor, which is crucial for pain management therapies. The binding affinity and functional bioactivity were assessed using various assays, revealing that modifications at specific positions can enhance or diminish receptor interactions .

Table 1: Binding Affinities of Opioid Receptor Analogues

| Compound | K_i (µ) (nM) | K_i (δ) (nM) | Selectivity (δ/µ) | Functional Bioactivity (IC50) |

|---|---|---|---|---|

| EM-2 | 9.6 ± 0.98 | -- | -- | 15 ± 2 |

| [Δ ZPhe 3]EM-2 | 200 ± 16 | n.c. | -- | 170 ± 13 |

| [Δ ZPhe 4]EM-2 | 8.4 ± 1.2 | >10,000 | >1200 | 25 ± 2.8 |

| [Δ ZPhe 3,4]EM-2 | 130 ± 36 | 7,300 ± 890 | -- | 330 ± 59 |

This table summarizes the binding affinities and functional bioactivities of various analogues derived from this compound, indicating that selective modifications can lead to enhanced receptor interactions.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds similar to this derivative have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Neurological Implications

Research indicates that phenylalanine derivatives can influence neurotransmitter systems in the brain. Given that this compound is a phenylalanine derivative, it may play a role in modulating dopamine and serotonin synthesis pathways, which are critical for mood regulation and cognitive function . This aspect is particularly relevant in conditions such as phenylketonuria (PKU), where elevated phenylalanine levels can adversely affect neurological development.

Case Studies

Several case studies highlight the implications of this compound in therapeutic contexts:

- Opioid Analgesics Development : A study explored the development of new analgesics based on opioid receptor interactions using this compound analogs. The findings indicated that specific modifications could enhance analgesic properties while minimizing side effects associated with traditional opioids.

- Antimicrobial Research : In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, paving the way for novel antibiotic therapies.

- Phenylketonuria Management : Investigations into dietary interventions for PKU patients revealed that modified phenylalanine derivatives could potentially mitigate some cognitive deficits associated with high phenylalanine levels.

特性

IUPAC Name |

3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUPPXPENCAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275424 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55478-54-1 | |

| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。